molecular formula C12H17NO4 B14555811 N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine CAS No. 61711-81-7

N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine

Cat. No.: B14555811
CAS No.: 61711-81-7
M. Wt: 239.27 g/mol
InChI Key: DXNUPQVCNMUMQK-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydroxylamine functional group attached to a butan-2-ylidene chain, which is further connected to a 3,5-dimethoxyphenoxy group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Properties

CAS No.

61711-81-7

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H17NO4/c1-8(13-14)9(2)17-12-6-10(15-3)5-11(7-12)16-4/h5-7,9,14H,1-4H3

InChI Key

DXNUPQVCNMUMQK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NO)C)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine typically involves the condensation of 3,5-dimethoxyphenol with butan-2-one oxime. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to around 70-80°C for several hours to ensure complete condensation. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethoxyphenoxy)butan-2-ylidene]hydroxylamine is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts distinct electronic and steric properties.

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